molecular formula C14H11NO5 B8714492 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester

3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester

Cat. No.: B8714492
M. Wt: 273.24 g/mol
InChI Key: KFIAJZHABCPMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is an organic compound that belongs to the class of esters It is derived from 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester typically involves the esterification of 3-Hydroxy-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol.

    Reduction: 3-Amino-4-hydroxybenzoic acid benzyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The benzyl ester group also enhances the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

benzyl 3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C14H11NO5/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

KFIAJZHABCPMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitro-benzoic acid 1a (10 g, 54.60 mmol) was dissolved in 125 mL of toluene followed by the addition of benzyl alcohol (9 g, 83.20 mmol) and p-toluenesulfonic acid (1 g, 5.30 mmol). The reaction solution was heated to reflux for 16 hours in water segregator. The resulting solution was added with 50 mL of ethyl acetate, washed with water (50 mL) and saturated sodium chloride solution (50 mL) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound benzyl 3-hydroxy-4-nitro-benzoate 29a (8 g, yield: 53.7%) as a yellow solid.
Quantity
10 g
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reactant
Reaction Step One
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125 mL
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9 g
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reactant
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1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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